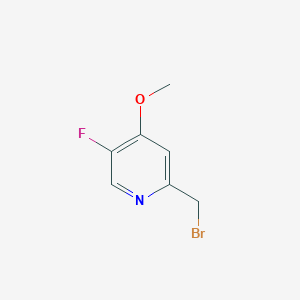
7-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of chlorine and fluorine atoms attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one typically involves the following steps:
Halogenation: The introduction of chlorine and fluorine atoms into the naphthalene ring can be achieved through halogenation reactions. For example, naphthalene can be treated with chlorine gas and fluorine gas under controlled conditions to obtain the desired halogenated product.
Cyclization: The halogenated naphthalene derivative can undergo cyclization reactions to form the dihydronaphthalenone structure. This can be achieved using various cyclization agents and catalysts.
Reduction: The final step involves the reduction of the intermediate compound to obtain this compound. Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used for this purpose.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and cyclization processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its fully saturated form. Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Naphthoquinones.
Reduction: Fully saturated naphthalenones.
Substitution: Various substituted naphthalenones depending on the nucleophile used.
Scientific Research Applications
7-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications. It may be used in drug discovery and development processes.
Industry: Utilized in the production of specialty chemicals and materials. It can be used in the manufacture of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 7-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3,4-dihydronaphthalen-2(1H)-one: Lacks the fluorine atom, which may result in different chemical and biological properties.
8-Fluoro-3,4-dihydronaphthalen-2(1H)-one: Lacks the chlorine atom, which may affect its reactivity and applications.
7-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one: Contains a bromine atom instead of chlorine, which can influence its chemical behavior.
Uniqueness
7-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of both chlorine and fluorine atoms on the naphthalene ring. This combination of halogens can impart distinct chemical properties, such as increased reactivity and potential biological activities. The dual halogenation can also enhance its utility in various synthetic and industrial applications.
Properties
Molecular Formula |
C10H8ClFO |
|---|---|
Molecular Weight |
198.62 g/mol |
IUPAC Name |
7-chloro-8-fluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8ClFO/c11-9-4-2-6-1-3-7(13)5-8(6)10(9)12/h2,4H,1,3,5H2 |
InChI Key |
BGPUEOJCDPZACK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C(=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


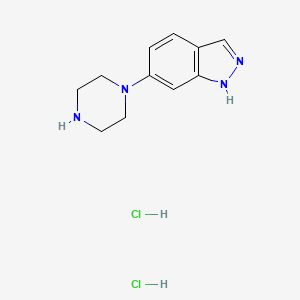

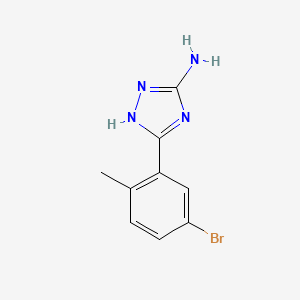
![Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674231.png)

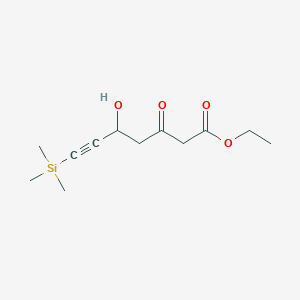
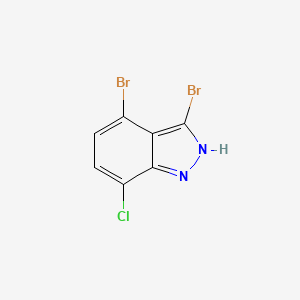
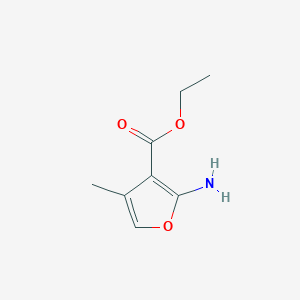
![Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13674273.png)
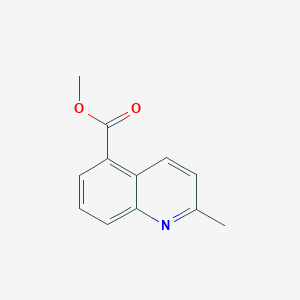
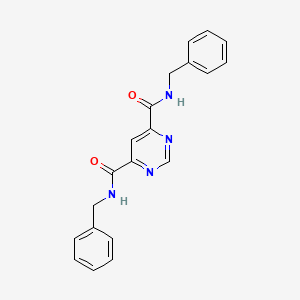
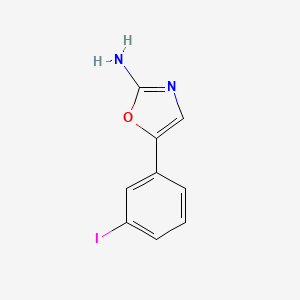
![6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13674289.png)
